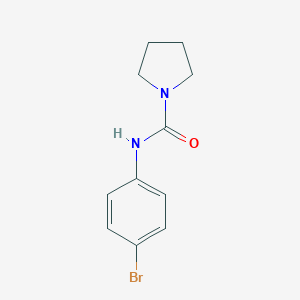
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent functionalization. Common reagents used in these reactions include:
- N-methylpiperazine
- 4-methylphenyl isocyanate
- 2-naphthylsulfonyl chloride
The reaction conditions often require controlled temperatures, specific solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
化学反応の分析
Types of Reactions: N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic or electrophilic substitution reactions.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Halogenated solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学的研究の応用
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : Studying its interactions with biological macromolecules.
- Medicine : Investigating its potential as a therapeutic agent for treating diseases.
- Industry : Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.
類似化合物との比較
Similar Compounds:
- N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide
- N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide
Uniqueness: N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-methyl-N-(4-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-18-7-10-21(11-8-18)24(2)23(27)25-13-15-26(16-14-25)30(28,29)22-12-9-19-5-3-4-6-20(19)17-22/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAFHFBYRSNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


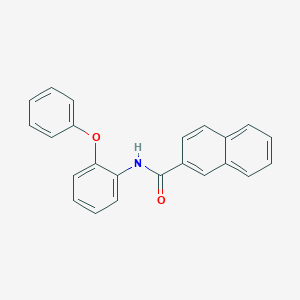
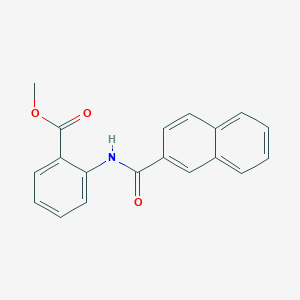
![2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B496980.png)
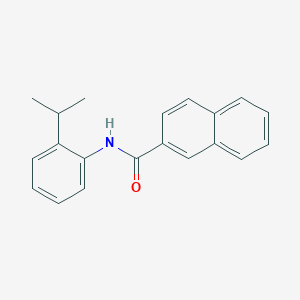
![N-[2-(hydroxymethyl)phenyl]-2-naphthamide](/img/structure/B496982.png)
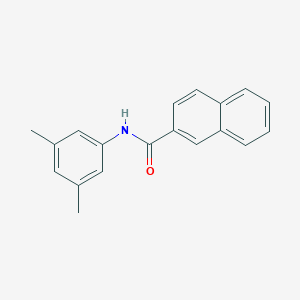
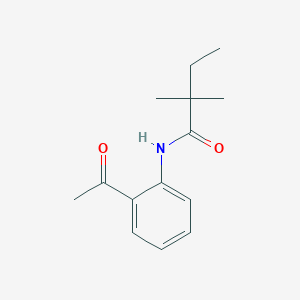
![N-[2-(methylsulfanyl)phenyl]-2-naphthamide](/img/structure/B496988.png)


